molecular formula C10H15N3O3 B13627340 5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13627340
M. Wt: 225.24 g/mol
InChI Key: TWXXGMKNUUYAOG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound featuring a cyclopropyl group at position 5 and a 3-methoxypropyl substituent at position 1 of the triazole ring. Its synthesis typically involves click chemistry or Dimroth rearrangement reactions, as seen in analogues like 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, which is synthesized via enole-mediated click Dimroth reactions . The compound’s structural flexibility and substituent diversity make it a candidate for pharmaceutical and materials science research, particularly in anticancer agent development .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

5-cyclopropyl-1-(3-methoxypropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O3/c1-16-6-2-5-13-9(7-3-4-7)8(10(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15)

InChI Key

TWXXGMKNUUYAOG-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=C(N=N1)C(=O)O)C2CC2

Origin of Product

United States

Preparation Methods

One-Step Synthesis from Azides and β-Ketoesters

A patented method describes a one-step synthesis of 1,2,3-triazole-4-carboxylic acids by reacting an organic azide with a β-ketoester in the presence of a base. This approach can be adapted for the preparation of 5-cyclopropyl-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid by selecting appropriate azide and β-ketoester precursors that incorporate the cyclopropyl and methoxypropyl moieties.

Procedure Overview:

  • Combine the azide (bearing the cyclopropyl substituent) and the β-ketoester (functionalized with the methoxypropyl group) in a round-bottom flask.

  • Add a base such as potassium carbonate (K₂CO₃) to facilitate cyclization.

  • Use aqueous ethanol as solvent, typically 95% ethanol with added water.

  • Heat the reaction mixture at approximately 80°C for 16 hours until homogeneity is achieved.

  • Cool the mixture, extract organic impurities, and acidify the aqueous phase to precipitate the triazole carboxylic acid.

  • Filter, wash, and dry the precipitate to obtain the product.

Yields: This method typically provides yields ranging from 30% to 95%, scalable up to 100 grams.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and versatile method for synthesizing 1,2,3-triazoles involves the CuAAC reaction between an azide and a terminal alkyne. For this compound, the azide and alkyne precursors are designed to introduce the cyclopropyl and methoxypropyl substituents respectively.

Typical Conditions:

  • React the azide and alkyne in an aqueous or mixed solvent system (e.g., water/t-butanol).

  • Use a copper(I) catalyst, often generated in situ from copper(II) sulfate and sodium ascorbate.

  • Reaction temperature is generally ambient to 60°C.

  • Reaction time varies from 1 to 24 hours depending on substrate and conditions.

  • The product precipitates or is extracted and purified by standard chromatographic techniques.

Advantages:

  • High regioselectivity yielding 1,4-disubstituted 1,2,3-triazoles.

  • Mild and environmentally friendly conditions.

  • High yields and straightforward purification.

Functional Group Transformations and Protecting Group Strategies

Additional synthetic steps may be required to introduce or modify substituents on the triazole ring or side chains. According to patent literature, these may include:

  • Protection/deprotection of hydroxy or carboxy groups using groups such as trimethylsilyl, methyl, benzyl, or tert-butyl to prevent side reactions during alkylation or acylation.

  • Alkylation of the nitrogen atom on the triazole ring using alkyl halides (e.g., methyl iodide) in the presence of bases and suitable solvents like dimethylformamide or tetrahydrofuran.

  • Reduction of azide intermediates to amines using phosphines (e.g., triphenylphosphine) or catalytic hydrogenation over palladium on charcoal.

  • Esterification or amide formation from carboxylic acid intermediates using acid chlorides or coupling reagents in solvents such as methylene chloride or toluene.

These transformations enable the selective installation of the 3-methoxypropyl substituent at the N-1 position and the cyclopropyl group at the C-5 position of the triazole ring.

Alternative Organometallic Approaches

Some advanced methods involve the use of Grignard reagents to functionalize dibromo-substituted triazoles, allowing selective substitution at the 4- or 5-positions of the ring. For example:

  • Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran.

  • Cool the solution to −78°C to 0°C.

  • Add isopropylmagnesium chloride to selectively substitute one bromine atom.

  • Further functionalization can proceed by addition of other Grignard reagents or electrophiles.

This approach can be adapted to synthesize 5-cyclopropyl substituted triazoles with precise control over substitution patterns.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Typical Yield
One-step azide + β-ketoester Organic azide, β-ketoester, K₂CO₃ 80°C, 16 h, aqueous ethanol Scalable, simple, high yield 30–95%
Click chemistry CuAAC Azide, terminal alkyne, Cu(I) catalyst Room temp to 60°C, aqueous/mixed solvent High regioselectivity, mild, green High (often >80%)
Functional group transformations Alkyl halides, protecting groups, phosphines Varied solvents, 0–150°C Enables selective substitution Variable
Grignard substitution on dibromo triazoles Dibromo triazole, Grignard reagents −78°C to 50°C, THF Precise substitution control Moderate to high

Analytical Characterization

The final compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the substitution pattern and ring integrity.

  • Mass Spectrometry (MS) for molecular weight confirmation.

  • Infrared spectroscopy (IR) to verify functional groups such as carboxylic acid.

  • Elemental analysis for purity assessment.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.

    Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, ketones, or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

While specific applications of "5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid" are not detailed in the provided search results, the information below summarizes the properties, synthesis, and potential applications of related compounds, particularly 1,2,3-triazoles, that could be relevant.

General Information
5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

  • Has the molecular formula C10H15N3O3C_{10}H_{15}N_3O_3 and a molecular weight of 225.24 .
  • The CAS number is 1249021-25-7 .

1,2,3-Triazoles: Properties and Applications

  • 1,2,3-Triazoles, a class of five-membered heterocycles, have gained prominence in medicinal chemistry due to their diverse biological activities . They can be easily synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
  • These compounds are capable of forming hydrogen bonds, dipole-dipole, or π-stacking interactions with receptors and are metabolically stable .
  • Depending on the substitution pattern, 1,2,3-triazoles can mimic both trans- and cis- amide bonds . 1,4-disubstituted 1,2,3-triazoles are more commonly used as *trans-*amide replacements, whereas 1,5-disubstituted 1,2,3-triazoles mimic the *cis-*amide .

Synthesis of 1,2,3-Triazoles

  • 1,2,3-Triazoles can be synthesized through various chemical reactions. For instance, the reaction of esters with N′-hydroxyethanimidamide in the presence of NaH can produce 1,2,4-oxadiazoles .
  • Reduction of esters with LiBH4LiBH_4, followed by oxidation using Dess–Martin periodinane (DMP), yields aldehydes. These aldehydes can be converted into terminal alkynes using Ohira’s reagent and subsequently reacted under CuAAC conditions to form 4-substituted 1H-1,2,3-triazoles .

Potential Applications

  • 1,2,3-Triazole-containing compounds exhibit various bioactivities, including antitubercular, antibacterial, anti-inflammatory, anticancer, antioxidant, antiviral, and antidiabetic properties . They also show antifungal effects .
  • In the context of GPR88 agonists, 1H-1,2,3-triazoles have demonstrated significant potency and efficacy . For example, 1H-1,2,3-triazole analogs with specific substitutions have emerged as potent GPR88 agonists .
  • The C-5 hydrogen atom of 1,2,3-triazoles can act as a hydrogen-bond donor, which is crucial for their activity .

Table 1: GPR88 Agonist Activity of Triazole Analogs (adapted from PMC8395584 )

CompoundEC50 (nM)
16355
17372
2595
2660
2989
30457

Note: The table shows the EC50EC_{50} values of different triazole analogs as GPR88 agonists, demonstrating the impact of specific substitutions on their activity .

Case Studies

While the search results do not provide specific case studies for "5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid", the following highlights the use of triazole analogs in medicinal chemistry:

  • GPR88 Agonists: Research has focused on synthesizing 1,2,3-triazole derivatives as GPR88 agonists, with the aim of developing brain-penetrant compounds . Modifications at different positions of the triazole ring have been explored to optimize potency and lipophilicity .
  • Amide Bioisosteres: 1,2,3-Triazoles are used as amide bioisosteres in drug design, mimicking amide bonds and improving drug properties .

Safety and Handling

  • Some triazole derivatives may have associated hazards. For example, 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is classified as harmful if swallowed and can cause skin irritation .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Structural and Conformational Differences

The spatial arrangement of substituents significantly influences molecular conformation. Key comparisons include:

Compound Name Dihedral Angle (Cyclopropyl vs. Triazole Ring) Substituent Position/Type Reference
5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid 39.1° 3-Methoxyphenyl at N1
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 73.3° 4-Methoxyphenyl at N1; amide at C4
5-Cyclopropyl-1-(3,5-dichloro-4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester Not reported Dichloropyridinyl at N1; ester at C4
  • Key Insight : The dihedral angle between the cyclopropyl and triazole rings varies with substituent position. For example, 3-methoxyphenyl derivatives exhibit smaller angles (39.1°) compared to 4-methoxyphenyl analogues (73.3°), impacting intermolecular interactions and crystal packing .

Physicochemical Properties

Substituents influence solubility, stability, and reactivity:

Compound Name Substituent Key Property Reference
5-Cyclopropyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid Difluoroethyl at N1 High lipophilicity
1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid Ethyl at N1 High water solubility
5-Cyclopropyl-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid 3-Methoxypropyl at N1 Moderate solubility (methoxy group)
  • Key Insight : Methoxypropyl substituents balance lipophilicity and solubility, making the compound suitable for oral bioavailability .

Crystallographic Features

Crystal structures reveal intermolecular interactions:

  • Hydrogen Bonding : Intramolecular N4—H4⋯N3 interactions (2.37 Å) stabilize the target compound’s conformation .
  • Space Groups: Monoclinic (C2/c) for analogues like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide .

Biological Activity

5-Cyclopropyl-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and biological effects, particularly focusing on its anticancer, antimicrobial, and antifungal activities.

Synthesis and Structural Analysis

The synthesis of 5-cyclopropyl-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a two-step process. The initial step includes a click reaction between azides and alkynes to form the triazole ring, followed by carboxylation or amidation to introduce the carboxylic acid functionality. The compound has been characterized using techniques like NMR, UV-Vis spectroscopy, and X-ray crystallography, which confirm its molecular structure and conformation.

Crystal Structure

The crystal structure of the compound exhibits a monoclinic system with specific intermolecular interactions that contribute to its stability. Notably, hydrogen bonds play a critical role in forming dimers that influence the compound's biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit promising anticancer properties. The biological activity of 5-cyclopropyl-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid has been evaluated against various cancer cell lines:

Cell LineGI50 (μM)Mechanism of Action
Jurkat T-cells0.63Induces apoptosis via mitochondrial damage
CAKI-1 (Kidney)0.15Inhibits cell growth
LOX IMVI (Melanoma)0.15Induces DNA fragmentation

The compound's mechanism involves inducing morphological changes in cells indicative of apoptosis and reducing mitochondrial membrane potential without direct DNA intercalation .

Antimicrobial and Antifungal Activity

The 1,2,3-triazole derivatives have also shown significant antimicrobial properties. For instance:

  • Fungal Inhibition : The compound has demonstrated efficacy against various fungal strains.
  • Bacterial Activity : In vitro studies indicate that it possesses antibacterial properties against Gram-positive and Gram-negative bacteria.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of several triazole derivatives including our compound, it was found that 5-cyclopropyl-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited comparable activity to established chemotherapeutics like doxorubicin. Its low toxicity profile suggests it may be a safer alternative for cancer treatment .

Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial potential of triazole derivatives noted that this compound effectively inhibited the growth of pathogenic fungi and bacteria at low concentrations. This positions it as a candidate for further development in treating infections caused by resistant strains .

Q & A

Q. What are the established synthetic routes for 5-cyclopropyl-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid, and what starting materials are typically involved?

The synthesis often employs cycloaddition reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core. Starting materials may include cyclopropane derivatives, propargyl alcohols, and azides. For example, analogous triazole derivatives have been synthesized via cyclocondensation of ethyl acetoacetate with arylhydrazines, followed by hydrolysis to yield carboxylic acid derivatives . Specific protocols might involve protecting group strategies for the carboxylic acid moiety to prevent side reactions during alkylation or cyclopropane functionalization .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm substituent positions, particularly the cyclopropyl and methoxypropyl groups.
  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., R factor = 0.069 in related triazole derivatives) provides precise bond lengths and angles, validating the triazole ring geometry and cyclopropane strain .
  • Infrared (IR) Spectroscopy: Identifies functional groups like the carboxylic acid (-COOH) and triazole ring vibrations .

Q. How can researchers assess the solubility and formulation stability of this compound for in vitro studies?

Solubility is typically evaluated in polar solvents (e.g., DMSO, aqueous buffers) using UV-Vis spectroscopy or HPLC. Stability under varying pH and temperature conditions is monitored via accelerated degradation studies. For example, related carboxylic acid derivatives require storage at -20°C in anhydrous conditions to prevent decarboxylation . Formulation strategies may involve salt formation (e.g., sodium or ammonium salts) to enhance aqueous solubility .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Safety Data Sheets (SDS) for analogous triazoles highlight risks such as acute toxicity and skin corrosion. Key protocols include:

  • Use of PPE (gloves, goggles, lab coats).
  • Work in a fume hood to avoid inhalation of fine particles.
  • Immediate decontamination of spills with inert adsorbents (e.g., sand or vermiculite) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, Hirshfeld surface analysis) resolve contradictions in spectral or crystallographic data?

Density Functional Theory (DFT) calculations predict vibrational frequencies and NMR chemical shifts, aiding in assigning ambiguous spectral peaks. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures, explaining discrepancies between experimental and theoretical lattice parameters . For example, studies on similar triazole-carboxamides used Hirshfeld analysis to correlate packing efficiency with solubility .

Q. What strategies optimize reaction yields in the synthesis of this compound, particularly for large-scale research applications?

  • Catalyst Screening: Copper(I) iodide or ruthenium catalysts improve regioselectivity in triazole formation.
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30-minute cycles at 100°C) .
  • Purification Techniques: Reverse-phase HPLC or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) influence bioactivity in related triazole derivatives?

Comparative studies show that cyclopropyl groups enhance metabolic stability compared to phenyl groups, likely due to reduced oxidative metabolism. For instance, 5-cyclopropyl triazole analogs exhibit prolonged half-lives in hepatic microsome assays . Bioactivity is assessed via enzyme inhibition assays (e.g., cytochrome P450) or cell-based models .

Q. What experimental and theoretical approaches address discrepancies in stability data under varying pH conditions?

  • High-Resolution Mass Spectrometry (HRMS): Tracks degradation products (e.g., decarboxylation or ring-opening).
  • pH-Dependent Stability Studies: Conducted at pH 1–10 to identify optimal storage conditions.
  • Molecular Dynamics Simulations: Predict protonation states of the carboxylic acid group and their impact on hydrolysis rates .

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